[(2-Methoxy-4,5-dimethylphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine
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Overview
Description
(2-Methoxy-4,5-dimethylphenyl)sulfonylamine is an organic compound with a complex structure that includes a sulfonyl group, a methoxy group, and a tetramethylbutylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-4,5-dimethylphenyl)sulfonylamine typically involves multiple steps, starting with the preparation of the 2-methoxy-4,5-dimethylphenyl sulfonyl chloride. This intermediate is then reacted with 1,1,3,3-tetramethylbutylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-4,5-dimethylphenyl)sulfonylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
(2-Methoxy-4,5-dimethylphenyl)sulfonylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Methoxy-4,5-dimethylphenyl)sulfonylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The methoxy and tetramethylbutylamine moieties contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-(pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide
- Sulindac
- CalBioChem-322338
- N-benzoyl-2-aminobenzoic acid
- Phenoxyacetic acid
Uniqueness
(2-Methoxy-4,5-dimethylphenyl)sulfonylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H29NO3S |
---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
2-methoxy-4,5-dimethyl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H29NO3S/c1-12-9-14(21-8)15(10-13(12)2)22(19,20)18-17(6,7)11-16(3,4)5/h9-10,18H,11H2,1-8H3 |
InChI Key |
SGUBFOMBLCIPES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC(C)(C)CC(C)(C)C)OC |
Origin of Product |
United States |
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